

Isotopic Purity of 5-O-Desmethyl Donepezil-d5: A Technical Guide

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Compound of Interest

Compound Name: 5-O-Desmethyl Donepezil-d5

Cat. No.: B602624

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Introduction

5-O-Desmethyl Donepezil-d5 is the deuterium-labeled analog of 5-O-Desmethyl Donepezil, a metabolite of the acetylcholinesterase inhibitor Donepezil.^{[1][2][3]} Stable isotope-labeled compounds, such as **5-O-Desmethyl Donepezil-d5**, are critical internal standards for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies.^{[3][4]} The incorporation of deuterium atoms results in a mass shift from the unlabeled analyte, allowing for its clear differentiation and accurate quantification in complex biological matrices.

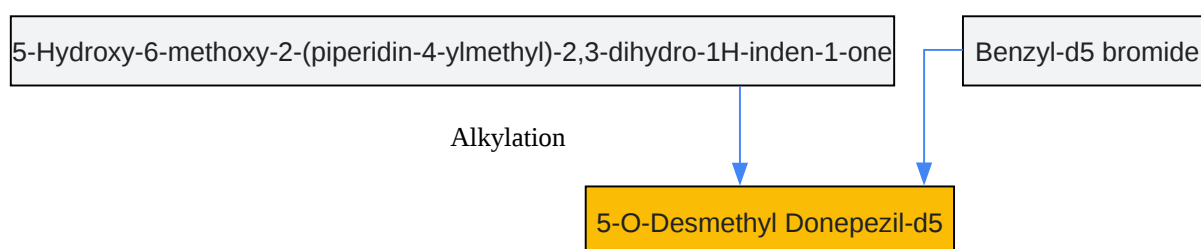
The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, leading to enhanced accuracy and precision in analytical measurements. This technical guide provides an in-depth overview of the synthesis, analytical methodologies for isotopic purity determination, and data representation for **5-O-Desmethyl Donepezil-d5**.

Disclaimer: Specific quantitative data and detailed proprietary synthesis protocols for **5-O-Desmethyl Donepezil-d5** are not publicly available. The information presented herein is based on established principles and common practices for the synthesis and analysis of deuterated compounds.

Synthesis and Isotopic Labeling

The synthesis of **5-O-Desmethyl Donepezil-d5** involves the introduction of five deuterium atoms into the 5-O-Desmethyl Donepezil molecule. Based on the chemical structure, the deuterium atoms are located on the phenyl ring of the benzyl group. A plausible synthetic approach would involve the use of a deuterated starting material, such as Benzyl-d5 bromide, in the final steps of the synthesis of the parent compound.

A generalized synthetic pathway can be conceptualized as follows:



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Caption: A potential synthetic pathway for **5-O-Desmethyl Donepezil-d5**.

Isotopic Purity Analysis

The determination of isotopic purity for a deuterated compound like **5-O-Desmethyl Donepezil-d5** is a critical quality control step. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the isotopic distribution of a labeled compound. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving the different isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum of the compound, the relative abundance of the desired deuterated species (d5) can be measured along with the presence of lesser deuterated species (d4, d3, etc.) and the unlabeled compound (d0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^1H NMR (proton NMR), is used to confirm the positions of deuterium labeling. In a ^1H NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides confirmation that the deuterium incorporation has occurred at the intended positions on the molecule. While quantitative NMR can be used to estimate isotopic purity, it is often used in conjunction with mass spectrometry for a comprehensive analysis.

Data Presentation

The quantitative data for the isotopic purity of **5-O-Desmethyl Donepezil-d5** is typically summarized in tabular format for clarity and ease of comparison.

Table 1: Isotopic Distribution of **5-O-Desmethyl Donepezil-d5**

Isotopologue	Relative Abundance (%)
d0 (Unlabeled)	< 0.1
d1	< 0.5
d2	< 1.0
d3	< 2.0
d4	~ 5.0
d5	> 98.0

Note: The data in this table is representative of a high-purity deuterated standard and is for illustrative purposes only.

Table 2: Quality and Purity Specifications

Parameter	Specification
Chemical Purity (by HPLC)	≥ 98%
Isotopic Purity (d5)	≥ 98%
Molecular Formula	C ₂₃ H ₂₂ D ₅ NO ₃
Molecular Weight	370.50
CAS Number	1189929-21-2

Experimental Protocols

Detailed experimental protocols are essential for the reproducible assessment of isotopic purity. Below are generalized protocols for the analysis of **5-O-Desmethyl Donepezil-d5**.

LC-MS/MS Method for Isotopic Purity

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan or Selected Ion Monitoring (SIM) to detect the m/z of d0 to d5 species.

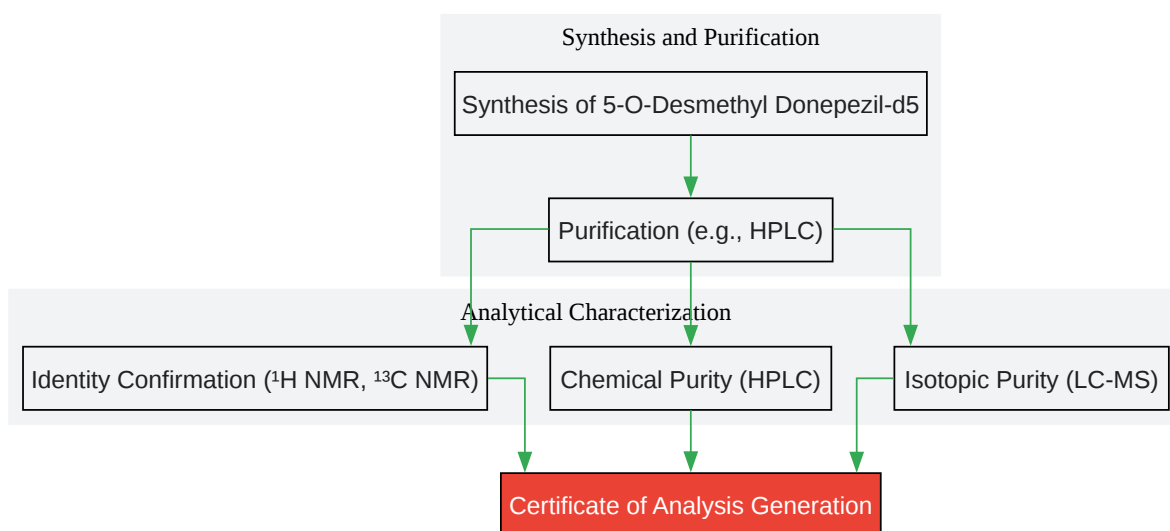
- Data Analysis: Integration of the peak areas for each isotopologue to calculate the relative abundances.

^1H NMR Method for Positional Confirmation

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Data Acquisition: Acquire a standard ^1H NMR spectrum.
- Data Analysis: Integrate the signals in the aromatic region and compare them to the signals of the non-deuterated standard to confirm the absence of protons at the labeled positions.

Workflow for Isotopic Purity Assessment

The overall process for ensuring the quality of **5-O-Desmethyl Donepezil- d_5** involves a logical flow of synthesis and analysis.



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Caption: General experimental workflow for the synthesis and certification of **5-O-Desmethyl Donepezil-d5**.

Conclusion

The isotopic purity of **5-O-Desmethyl Donepezil-d5** is a paramount parameter that dictates its performance as an internal standard in demanding bioanalytical applications. A thorough characterization using a combination of mass spectrometry and NMR spectroscopy is essential to confirm both the isotopic distribution and the specific locations of deuterium incorporation. For researchers and drug development professionals, sourcing this material from reputable suppliers who provide a comprehensive Certificate of Analysis with detailed isotopic purity data is crucial for ensuring the reliability and accuracy of their quantitative studies.

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References

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